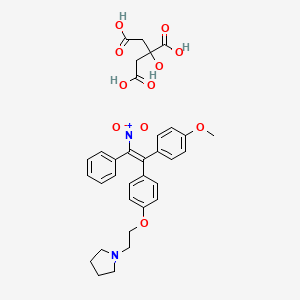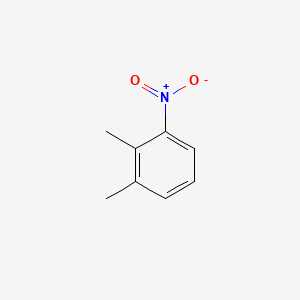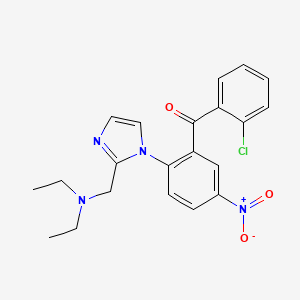
盐酸丙卡特罗
描述
Procaterol hydrochloride is a long-acting beta-2 adrenergic receptor agonist. It is a potent bronchodilator used primarily for the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound can be administered orally or by aerosol inhalation .
科学研究应用
Procaterol hydrochloride is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the effects of beta-2 adrenergic receptor agonists on bronchial smooth muscle relaxation and bronchodilation. Additionally, it is employed in research related to asthma and COPD treatments .
作用机制
Target of Action
Procaterol hydrochloride primarily targets the beta-2 adrenergic receptor . This receptor is a part of the sympathetic nervous system and plays a crucial role in the relaxation of bronchial smooth muscle .
Mode of Action
Procaterol, as a beta-2 adrenergic receptor agonist, binds to these receptors and stimulates them . This stimulation causes the relaxation of bronchial smooth muscle, leading to bronchodilation and increased bronchial airflow . This interaction and the resulting changes help in the management of conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Biochemical Pathways
The activation of the beta-2 adrenergic receptor by procaterol triggers a cascade of biochemical reactions. It leads to the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP. The increase in cyclic AMP levels results in the relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells .
Pharmacokinetics
Procaterol is rapidly absorbed after oral administration . The mean peak plasma concentration (Cmax) is reached approximately 1.6 hours after tablet administration . The mean renal clearance is 163 mL/min, accounting for approximately one-sixth of the mean apparent oral plasma clearance (988 mL/min) . The mean apparent elimination half-life of procaterol is about 4.2 hours . Hepatic metabolism is the primary mechanism for the elimination of procaterol from the body, and first-pass metabolism may limit systemic bioavailability .
Result of Action
The primary result of procaterol’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This increases bronchial airflow, thereby alleviating symptoms of respiratory conditions like asthma and COPD .
Action Environment
The efficacy of procaterol can be influenced by environmental factors. For instance, the drug is readily oxidized in the presence of moisture and air, making it unsuitable for therapeutic use by inhalation . Therefore, it is typically administered orally or by aerosol inhalation . Furthermore, the onset of action can be delayed when administered with food .
生化分析
Biochemical Properties
Procaterol hydrochloride acts as an agonist at the beta-2 adrenergic receptor . This receptor is a protein that interacts with epinephrine, a hormone and neurotransmitter, to mediate smooth muscle relaxation and bronchodilation .
Cellular Effects
Procaterol hydrochloride influences cell function by causing relaxation of bronchial smooth muscle, leading to bronchodilation and increased bronchial airflow . This effect is particularly beneficial in conditions like asthma and COPD, where airway constriction is a major problem .
Molecular Mechanism
The molecular mechanism of action of Procaterol hydrochloride involves its binding to the beta-2 adrenergic receptor . This binding stimulates the receptor, leading to a cascade of events that ultimately result in the relaxation of bronchial smooth muscle .
Temporal Effects in Laboratory Settings
In laboratory settings, Procaterol hydrochloride has been observed to have a rapid onset of action . The drug is rapidly absorbed after oral administration, with a mean time to maximum concentration (tmax) of 1.6 hours .
Metabolic Pathways
The primary mechanism for elimination of Procaterol hydrochloride from the body is hepatic metabolism . This suggests that the drug is likely involved in metabolic pathways in the liver .
Subcellular Localization
As a beta-2 adrenergic receptor agonist, Procaterol hydrochloride is likely to be localized at the cell surface where these receptors are found. Once bound to the receptor, it triggers a signal transduction pathway inside the cell, leading to its therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of procaterol hydrochloride hemihydrate involves the acylation of 8-hydroxycarbostyril with 2-bromobutyric acid chloride at the fifth position of the quinoline system. This reaction forms an aminoketone, which is then reduced by sodium borohydride to yield procaterol .
Industrial Production Methods
The industrial production of procaterol hydrochloride hemihydrate involves a stable and feasible preparation method that ensures the product’s stability and ease of production. The process includes the preparation of a solution for inhalation, which is advantageous for its simplicity and convenience .
化学反应分析
Types of Reactions
Procaterol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Sodium borohydride is commonly used in the reduction process during its synthesis.
Substitution: The acylation reaction involves 2-bromobutyric acid chloride.
Major Products Formed
The major product formed from these reactions is procaterol, which is then converted to its hydrochloride hemihydrate form for medical use .
相似化合物的比较
Procaterol hydrochloride is similar to other beta-2 adrenergic receptor agonists such as salbutamol (albuterol), pirbuterol, and salmeterol. procaterol exhibits a more prolonged action compared to salbutamol and pirbuterol, making it more suitable for long-term management of asthma and COPD .
List of Similar Compounds
- Salbutamol (Albuterol)
- Pirbuterol
- Salmeterol
- Formoterol
- Clenbuterol
Procaterol hydrochloride’s unique combination of potency and prolonged action distinguishes it from other similar compounds, making it a valuable option in the treatment of respiratory conditions.
属性
CAS 编号 |
62929-91-3 |
|---|---|
分子式 |
C16H23ClN2O3 |
分子量 |
326.82 g/mol |
IUPAC 名称 |
8-hydroxy-5-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C16H22N2O3.ClH/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);1H/t12-,16+;/m1./s1 |
InChI 键 |
AEQDBKHAAWUCMT-KKJWGQAZSA-N |
SMILES |
CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl |
手性 SMILES |
CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl |
规范 SMILES |
CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl |
外观 |
Solid powder |
Key on ui other cas no. |
62929-91-3 |
Pictograms |
Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
72332-33-3 (Parent) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(R*,S*)-(+-)-8-Hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1H)-quinolinone CI 888 CI-888 CI888 Hydrochloride, Procaterol Monohydrochloride, Procaterol OPC 2009 OPC-2009 OPC2009 Pro Air Pro-Air ProAir Procaterol Procaterol Hydrochloride Procaterol Monohydrochloride Procaterol Monohydrochloride, (R*,R*)-(+)-Isomer Procaterol Monohydrochloride, (R*,R*)-(+-)-Isomer Procaterol Monohydrochloride, (R*,R*)-(-)-Isomer Procaterol Monohydrochloride, (R*,S*)-(+)-Isomer Procaterol Monohydrochloride, (R*,S*)-(-)-Isomer Procaterol, (R*,R*)-(+-)-Isomer Procaterol, (R*,S*)-(-)-Isome |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2,4-dioxo-1H-pyrimidine-6-carboxylate;(2E)-3-heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole](/img/structure/B1679015.png)

![3-[(4Z)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1679017.png)




